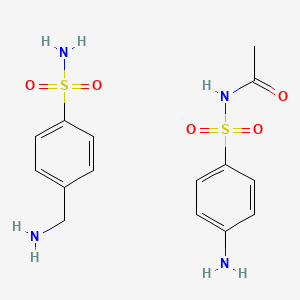
(3-Chloropyridin-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a chlorine atom at the 3-position of the pyridine ring and a phenyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-chloropyridine with benzaldehyde in the presence of a reducing agent. One common method is the reduction of the intermediate (3-chloropyridin-2-yl)(phenyl)methanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-chloropyridin-2-yl)(phenyl)methanone.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: (3-Chloropyridin-2-yl)(phenyl)methanone.
Reduction: (3-Chloropyridin-2-yl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloropyridin-2-yl)(phenyl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloropyridin-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, suggesting a potential antimicrobial mechanism .
Comparison with Similar Compounds
4-Chloropyridine: Similar in structure but with the chlorine atom at the 4-position.
3-Amino-4-chloropyridine: Contains an amino group in addition to the chlorine atom.
3-Bromo-4-chloropyridine: Contains a bromine atom in addition to the chlorine atom.
Uniqueness: (3-Chloropyridin-2-yl)(phenyl)methanol is unique due to the combination of the pyridine and phenylmethanol moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(3-chloropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8,12,15H |
InChI Key |
XDUFUGWVHLSPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B13082294.png)

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)







